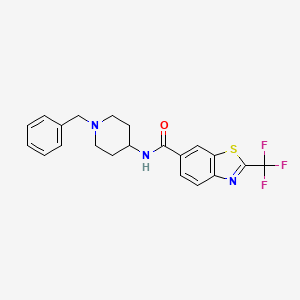

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Description

N-(1-Benzylpiperidin-4-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a trifluoromethyl group at position 2 and a carboxamide-linked 1-benzylpiperidin-4-yl moiety at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzylpiperidine moiety may contribute to receptor binding, such as sigma-1 or acetylcholinesterase interactions .

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3OS/c22-21(23,24)20-26-17-7-6-15(12-18(17)29-20)19(28)25-16-8-10-27(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHVKXHGFCQBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylpiperidine intermediate, followed by the introduction of the trifluoromethyl group and the benzothiazole ring. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exhibit potential as muscarinic receptor antagonists , specifically targeting M4 receptors. These receptors are implicated in various neurological conditions, including schizophrenia and Alzheimer's disease. Antagonism of M4 receptors can lead to improved cognitive function and reduced symptoms associated with these disorders .

Sigma Receptor Affinity

Studies have shown that derivatives of this compound can bind effectively to sigma receptors (σ1 and σ2). These receptors are involved in modulating neurotransmitter systems and are considered promising targets for treating depression, anxiety, and neurodegenerative diseases. The affinity of this compound for sigma receptors suggests it may have anxiolytic or antidepressant effects .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds indicate that modifications to the benzothiazole and piperidine rings can significantly affect biological activity. For instance, the introduction of various substituents on these rings has been correlated with enhanced receptor binding and improved pharmacokinetic properties . This information is crucial for the development of more effective derivatives.

Case Study 1: M4 Receptor Antagonism

A study published in the Journal of Medicinal Chemistry demonstrated that a series of benzothiazole derivatives showed significant antagonistic activity at M4 receptors. Among these, this compound was highlighted for its potent activity and favorable safety profile in animal models .

Case Study 2: Sigma Receptor Interaction

Another investigation focused on the interaction of this compound with sigma receptors. It was found that modifications to the trifluoromethyl group enhanced binding affinity, suggesting a pathway for optimizing therapeutic efficacy against anxiety disorders . The study emphasized the importance of structural modifications in developing new treatments.

Potential Therapeutic Uses

Given its pharmacological profile, this compound holds promise for:

- Treating Schizophrenia : By targeting M4 receptors.

- Managing Anxiety Disorders : Through sigma receptor modulation.

- Alzheimer's Disease Therapy : As a part of a multi-target approach addressing cholinergic dysfunction.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Based Kinase Inhibitors

The compound shares structural similarities with 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide (), a tyrosine kinase inhibitor. Key differences include:

- Substituents : The target compound has a trifluoromethyl group at position 2 and a benzylpiperidine group, whereas the analog in features halogenated aniline (fluoro, iodo) and a hydroxyethoxy side chain.

- Biological Activity : The halogenated analog exhibits antineoplastic activity via tyrosine kinase inhibition, while the trifluoromethyl group in the target compound may enhance binding affinity to hydrophobic kinase pockets .

Piperidine-Linked Chromene Carboxamides

Compounds like N-(2-(1-Benzylpiperidin-4-yl)ethyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide (13) and N-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-nitro-4-oxo-4H-chromene-2-carboxamide (14) () share the 1-benzylpiperidine group but differ in core structure:

- Core Heterocycle : The target compound uses a benzothiazole core, whereas analogs in employ chromene (benzopyran) rings.

- Functional Groups : Chromene derivatives feature methoxy or nitro groups at position 7 or 6, influencing electronic properties and solubility. The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to nitro groups .

Piperidine-Containing Hybrid Molecules

Ferulic acid–NBP hybrid 5 () and N-(2-(1-benzylpiperidin-4-yl)ethyl)-6-bromo-4-oxo-4H-chromene-3-carboxamide (5e) () highlight the versatility of the 1-benzylpiperidine moiety in drug design:

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.

Chemical Formula: C16H19F3N4O

Molecular Weight: 340.34 g/mol

CAS Number: 2034329-89-8

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Cholinergic Modulation : The compound has been studied for its potential as a muscarinic receptor antagonist, which could be beneficial in treating neurological disorders such as Alzheimer's disease and Lewy Body dementia .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, particularly against various human cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways involved in cell proliferation and survival .

1. Neuropharmacological Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on cognitive deficits associated with neurodegenerative diseases. The compound's ability to modulate acetylcholine levels could enhance cognitive function and memory retention.

2. Anticancer Properties

Research findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.85 | Induction of apoptosis |

| A549 (Lung Cancer) | 3.0 | Inhibition of proliferation |

| HT-29 (Colorectal Cancer) | 4.53 | Cell cycle arrest |

These results underline the compound's potential as a lead candidate for further development in anticancer therapies.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Neuroprotection : A study demonstrated that the compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and enhancing synaptic plasticity .

- Anticancer Screening : In vitro assays revealed that the compound significantly inhibited the growth of MCF-7 and A549 cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.